Cas no 2138527-01-0 (4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one)

4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2138527-01-0
- EN300-1156727
- 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one
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- Inchi: 1S/C12H18N2O/c1-3-9-4-5-10(15)6-11(9)12-7-14(2)8-13-12/h7-9,11H,3-6H2,1-2H3
- InChI Key: AIUKOQPXZXIVRM-UHFFFAOYSA-N
- SMILES: O=C1CCC(CC)C(C2=CN(C)C=N2)C1
Computed Properties
- Exact Mass: 206.141913202g/mol
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 34.9Ų
4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156727-1.0g |
4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one |
2138527-01-0 | 1g |
$0.0 | 2023-06-09 |
4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one
Comprehensive Overview of 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one (CAS No. 2138527-01-0)
The compound 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one (CAS No. 2138527-01-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its distinctive combination of a cyclohexanone core with an imidazole substituent makes it a valuable intermediate for the development of novel pharmaceuticals and bioactive compounds. Researchers are particularly interested in its potential applications in targeting enzyme inhibition and receptor modulation, which are critical areas in drug discovery.
In recent years, the demand for heterocyclic compounds like 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one has surged due to their versatility in designing small-molecule therapeutics. This compound’s imidazole moiety is known for its role in enhancing binding affinity to biological targets, making it a hotspot for structure-activity relationship (SAR) studies. Additionally, its ethyl-substituted cyclohexanone backbone contributes to improved lipophilicity and metabolic stability, which are key factors in optimizing drug candidates.
The synthesis of CAS No. 2138527-01-0 involves multi-step organic reactions, often starting from readily available cyclohexanone derivatives. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been explored to improve yield and purity. These methods align with the growing trend of green chemistry, which emphasizes reducing waste and energy consumption. As sustainability becomes a priority in chemical research, the development of eco-friendly synthetic routes for compounds like 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one is gaining traction.
From a commercial perspective, 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one is supplied by specialized chemical manufacturers and research reagent providers. Its pricing and availability are influenced by factors such as scale of production and purity requirements. Customers often search for bulk suppliers or custom synthesis services to meet their project needs. The compound’s MSDS (Material Safety Data Sheet) and analytical data (e.g., HPLC, NMR) are also frequently requested to ensure compliance with laboratory standards.
In the context of drug discovery, CAS No. 2138527-01-0 has been investigated for its potential in treating central nervous system (CNS) disorders and inflammatory diseases. The imidazole ring is a common pharmacophore in FDA-approved drugs, which underscores the relevance of this compound in preclinical research. Moreover, its structural features align with the Lipinski’s rule of five, making it a promising candidate for further optimization.
As the scientific community continues to explore novel chemical entities, 4-ethyl-3-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-one remains a compound of interest. Its applications extend beyond pharmaceuticals to areas like agrochemicals and material science, where functionalized cyclohexanones play a pivotal role. Future research may focus on derivatization strategies to unlock its full potential, addressing unmet needs in various industries.
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